4-(4-Tert-butylphenyl)cyclohexan-1-amine 4-(4-Tert-butylphenyl)cyclohexan-1-amine
Brand Name: Vulcanchem
CAS No.: 1369011-12-0
VCID: VC8235977
InChI: InChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N
Molecular Formula: C16H25N
Molecular Weight: 231.38 g/mol

4-(4-Tert-butylphenyl)cyclohexan-1-amine

CAS No.: 1369011-12-0

Cat. No.: VC8235977

Molecular Formula: C16H25N

Molecular Weight: 231.38 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Tert-butylphenyl)cyclohexan-1-amine - 1369011-12-0

Specification

CAS No. 1369011-12-0
Molecular Formula C16H25N
Molecular Weight 231.38 g/mol
IUPAC Name 4-(4-tert-butylphenyl)cyclohexan-1-amine
Standard InChI InChI=1S/C16H25N/c1-16(2,3)14-8-4-12(5-9-14)13-6-10-15(17)11-7-13/h4-5,8-9,13,15H,6-7,10-11,17H2,1-3H3
Standard InChI Key MPKXFAVHGNUKNK-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C2CCC(CC2)N

Introduction

Structural and Chemical Identity

Molecular Architecture

4-(4-Tert-butylphenyl)cyclohexan-1-amine features a cyclohexane ring substituted at the 1-position with an amino group (-NH₂) and at the 4-position with a 4-tert-butylphenyl moiety. The tert-butyl group [(CH₃)₃C-] introduces significant steric hindrance, influencing the compound’s conformational dynamics and reactivity. The IUPAC name, 4-(4-tert-butylphenyl)cyclohexan-1-amine, reflects this substitution pattern, while its SMILES notation (CC(C)(C)C₁=CC=C(C=C₁)C₂CCC(CC₂)N) provides a precise topological representation.

Table 1: Key Identifiers of 4-(4-Tert-butylphenyl)cyclohexan-1-amine

PropertyValue
CAS Number1369011-12-0
Molecular FormulaC₁₆H₂₅N
Molecular Weight231.38 g/mol
IUPAC Name4-(4-tert-butylphenyl)cyclohexan-1-amine
SMILESCC(C)(C)C₁=CC=C(C=C₁)C₂CCC(CC₂)N
InChI KeyMPKXFAVHGNUKNK-UHFFFAOYSA-N

Synthesis and Manufacturing

Reaction Pathways

The primary synthesis route involves three stages:

  • Friedel-Crafts Alkylation: 4-Tert-butylbenzene reacts with cyclohexanone in the presence of AlCl₃ to form 4-(4-tert-butylphenyl)cyclohexanone.

  • Reductive Amination: The ketone intermediate undergoes reduction using NaBH₄ or catalytic hydrogenation (H₂/Pd-C) with ammonium acetate to yield the amine.

  • Purification: Column chromatography or recrystallization isolates the product, typically achieving >95% purity.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)
AlkylationAlCl₃, DCM, 0–5°C, 12h65–70
Reductive AminationNaBH₄, MeOH, RT, 6h75–80
PurificationSilica gel chromatography97

Applications in Research and Industry

Pharmaceutical Intermediates

The compound’s rigid scaffold and amine functionality make it a precursor for neurologically active agents. For example, it has been explored in the synthesis of sigma receptor ligands, which modulate neurotransmitter systems.

Catalysis

Its steric bulk enables use as a chiral ligand in asymmetric hydrogenation. When complexed with transition metals like rhodium, it facilitates enantioselective reductions of α,β-unsaturated ketones.

Material Science

Incorporated into liquid crystals, the tert-butylphenyl group enhances thermal stability while the cyclohexane ring improves mesophase behavior, relevant for display technologies .

Comparative Analysis with Structural Analogues

4-(tert-Butyl)cyclohexan-1-amine (CAS 5400-88-4)

Omitting the phenyl group reduces molecular weight (155.28 g/mol) and hydrophobicity, altering solubility and reactivity . This analogue is less sterically hindered, making it preferable for straightforward amination reactions.

rel-(1r,4r)-4-tert-butylcyclohexan-1-amine (CAS 2163-34-0)

The cis configuration of substituents in this diastereomer impacts chiral recognition properties, highlighting the target compound’s versatility in stereoselective synthesis .

Future Directions and Research Gaps

Despite its utility, gaps persist in:

  • Toxicological Data: Long-term exposure effects remain unstudied.

  • Scalable Synthesis: Current methods suffer from moderate yields; flow chemistry approaches could optimize production.

  • Advanced Applications: Potential in metal-organic frameworks (MOFs) and covalent organic polymers (COPs) is unexplored.

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